molecular formula C11H9BrFN B11720028 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B11720028
M. Wt: 254.10 g/mol
InChI Key: YLVQAMYPEFTSOC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile is a halogenated cyclobutane-carbonitrile derivative with a bromo-fluoro-substituted aromatic ring. The compound’s molecular formula is inferred as C₁₁H₉BrFN, with a molecular weight of approximately 253.9 g/mol (calculated from cyclopropane analog data in and cyclobutane adjustments).

Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9BrFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

YLVQAMYPEFTSOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and cyclobutanecarbonitrile.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

    Synthetic Route: The synthetic route may include steps such as halogenation, nucleophilic substitution, and cyclization to form the desired product.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst.

    Cyclization: The cyclobutanecarbonitrile moiety can participate in cyclization reactions to form various cyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane vs. Cyclobutane Core

  • 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS 749269-73-6): Molecular Formula: C₁₀H₇BrFN Molecular Weight: 240.08 g/mol Applications: Used as a building block in organic synthesis (e.g., for neuroactive derivatives) .
  • 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile (Hypothetical):

    • Molecular Formula : C₁₁H₉BrFN (estimated)
    • Molecular Weight : ~253.9 g/mol
    • Stability : Cyclobutane’s reduced ring strain (compared to cyclopropane) may improve thermal stability and alter reaction pathways .

Halogen-Substituted Phenyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Features
1-(4-Chlorophenyl)cyclobutanecarbonitrile C₁₁H₁₀ClN 191.66 2.92 Chloro-substituted; HPLC-analyzable
1-(3-Bromophenyl)-4H-chromene-3-carbonitrile C₁₆H₁₁BrN₂O 327.18 N/A Chromene core; bioactive potential
3-Methylene-1-(trifluoromethyl)cyclobutanecarbonitrile C₇H₆F₃N 161.13 N/A Trifluoromethyl group; diastereoselective reactions
Key Observations:
  • Halogen Effects : Bromine increases molecular weight and lipophilicity compared to chlorine. Fluorine’s electronegativity may enhance electronic effects in reactions .

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

  • Molecular Formula : C11H10BrFNC
  • Molecular Weight : 256.11 g/mol
  • IUPAC Name : 1-(4-bromo-3-fluorophenyl)cyclobutanecarbonitrile
  • Canonical SMILES : C1CC(C1)C(=N)C2=C(C=C(C=C2)Br)F

Biological Activity

The biological activity of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile has been explored in various studies, focusing on its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclobutane compounds have shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism by which 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of structurally related compounds, researchers found that the introduction of halogen atoms significantly enhanced the cytotoxicity against MCF-7 cells. The mechanism was attributed to increased apoptosis rates and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial activity of halogenated cyclobutane derivatives revealed that these compounds disrupted bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis.

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